

An In-depth Technical Guide to 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylsulfonyl)benzaldehyde

Cat. No.: B046332

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(Methylsulfonyl)benzaldehyde**, a key chemical intermediate in the pharmaceutical and chemical industries. This document consolidates essential information regarding its chemical and physical properties, spectral data, synthesis protocols, and safety and handling procedures. Particular emphasis is placed on its significant role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and treatments for type 2 diabetes. This guide is intended to be a valuable resource for professionals in research and development, medicinal chemistry, and process chemistry.

Chemical Identity and Physicochemical Properties

4-(Methylsulfonyl)benzaldehyde, also known as 4-formylphenyl methyl sulfone, is an organic compound with the chemical formula $C_8H_8O_3S$.^[1] Its structure features a benzaldehyde core substituted with a methylsulfonyl group at the para position. This substitution significantly influences the compound's reactivity and physical properties.

Table 1: Physicochemical Properties of **4-(Methylsulfonyl)benzaldehyde**

Property	Value	Reference
CAS Number	5398-77-6	
Molecular Formula	C ₈ H ₈ O ₃ S	
Molecular Weight	184.21 g/mol	[2]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	160-164 °C	
Boiling Point	378.3 ± 34.0 °C at 760 mmHg	
Density	1.289 ± 0.06 g/cm ³	
Solubility	Soluble in organic solvents such as chloroform and methanol; insoluble in water. [1]	
InChI	1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3	
SMILES	CS(=O)(=O)c1ccc(C=O)cc1	

Spectral Data

The structural identity of **4-(Methylsulfonyl)benzaldehyde** is confirmed by various spectroscopic techniques.

Table 2: Spectral Data for **4-(Methylsulfonyl)benzaldehyde**

Spectrum Type	Data
¹ H NMR	The ¹ H NMR spectrum is consistent with the structure.
¹³ C NMR	The ¹³ C NMR spectrum is consistent with the structure.
Mass Spectrometry (MS)	Mass spectral data confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy	IR spectroscopy reveals characteristic absorption bands for the functional groups present.

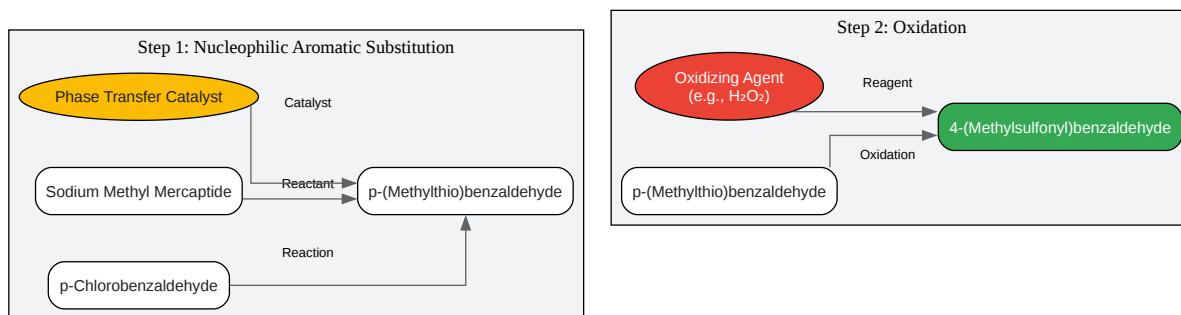
Note: For detailed spectra, refer to relevant chemical databases and literature.[\[3\]](#)

Synthesis of 4-(Methylsulfonyl)benzaldehyde

Several synthetic routes to **4-(Methylsulfonyl)benzaldehyde** have been reported. A common and efficient method involves the oxidation of 4-(methylthio)benzaldehyde. A patented method describes a two-step process starting from p-chlorobenzaldehyde.[\[4\]](#)

Experimental Protocol: Synthesis from p-Chlorobenzaldehyde

This protocol is based on a patented industrial method.[\[4\]](#)

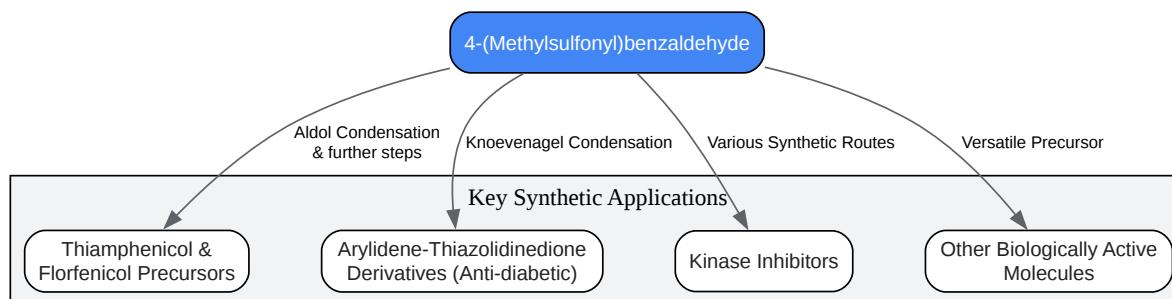

Step 1: Synthesis of p-(Methylthio)benzaldehyde

- In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 250g of 4-chlorobenzaldehyde, a 15% aqueous solution of sodium methyl mercaptide, and a phase-transfer catalyst (e.g., tetrabutylammonium chloride).
- Heat the mixture to 50-55 °C with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.

- Upon completion, allow the layers to separate. The lower, yellow oil layer is the crude p-(methylthio)benzaldehyde.

Step 2: Oxidation to **4-(Methylsulfonyl)benzaldehyde**

- Prepare an oxidizing solution by mixing hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., manganous sulfate).
- Carefully add the crude p-(methylthio)benzaldehyde from Step 1 dropwise to the oxidizing solution.
- Control the temperature during the addition and subsequent reaction.
- Monitor the reaction by TLC until the starting material is consumed.
- After the reaction is complete, the product, **4-(methylsulfonyl)benzaldehyde**, can be isolated and purified by standard procedures such as crystallization.


[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-(Methylsulfonyl)benzaldehyde**.

Applications in Drug Development and Medicinal Chemistry

4-(Methylsulfonyl)benzaldehyde is a crucial building block in the synthesis of a variety of pharmaceutical compounds.^[1] Its aldehyde group allows for a wide range of chemical transformations, while the methylsulfonyl group can be a key pharmacophore.

- Antibiotics: It is a key intermediate in the synthesis of the broad-spectrum antibiotics thiamphenicol and florfenicol.^[5]
- Diabetes Treatment: The compound has been utilized in the preparation of arylidene-thiazolidinedione derivatives, which have applications in the treatment of type 2 diabetes.^[6]
- Kinase Inhibitors: In medicinal chemistry, it serves as a precursor for the development of kinase inhibitors, where the sulfonyl group can form important hydrogen-bonding interactions within the ATP-binding pocket of enzymes.
- Anti-inflammatory and Anti-cancer Research: While direct biological activity is not extensively reported, derivatives of aryl methyl sulfones have been investigated for their anti-inflammatory properties, including the inhibition of COX enzymes, and for their potential as anti-cancer agents.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Role of **4-(Methylsulfonyl)benzaldehyde** in drug development.

Safety and Handling

4-(Methylsulfonyl)benzaldehyde is classified as an irritant and requires careful handling to avoid contact with skin, eyes, and the respiratory system.[1]

Table 3: GHS Hazard Information

Hazard Class	Category
Acute Toxicity, Oral	4
Skin Irritation	2
Eye Irritation	2
Specific Target Organ Toxicity (Single Exposure)	3 (Respiratory tract irritation)

Data from representative sources.

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Work in a well-ventilated area or under a chemical fume hood.
- Avoid inhalation of dust or vapors.
- Store in a cool, dry place away from incompatible materials.

Conclusion

4-(Methylsulfonyl)benzaldehyde is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it an essential building block for the synthesis of a range of important therapeutic agents. This guide provides a foundational understanding of its key characteristics to support its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 7. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046332#4-methylsulfonyl-benzaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com